

# Chemical Properties and Commercial Availability

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## Compound of Interest

Compound Name: *Cho-C-peg2-C-cho*

Cat. No.: *B11906806*

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**CHO-C-peg2-C-CHO**, systematically named 2,2'-(*o*xybis(ethane-2,1-diy*l*))bis(*o*xy)diacetaldehyde[1], is a polyethylene glycol (PEG)-based linker containing two terminal aldehyde groups. The discrete PEG2 linker enhances hydrophilicity and provides a flexible spacer, making it a versatile tool for crosslinking amine-containing molecules.

## Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **CHO-C-peg2-C-CHO**. Data is aggregated from various commercial suppliers.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	References
CAS Number	92351-72-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>5</sub>	[2]
Molecular Weight	190.20 g/mol	
IUPAC Name	2,2'-( <i>o</i> xybis(ethane-2,1-diy <i>l</i> ))bis( <i>o</i> xy)diacetaldehyde	
Synonyms	Aldehyde-PEG2-Aldehyde, Bis-aldehyde PEG, HY-138383	
SMILES Code	O=CCOCCOCCOCC=O	

Table 2: Physical and Handling Properties

Property	Value	References
Appearance	White to off-white solid or semi-solid	
Purity	≥95% to >98%	
Solubility	Soluble in water, DMSO, DMF, Chloroform	
Storage Conditions	Long-term: -20°C, dry, dark. Short-term: 0-4°C	
Shipping Conditions	Shipped at ambient temperature	

## Commercial Availability

**CHO-C-peg2-C-CHO** is available from several chemical suppliers. Availability may vary, with some suppliers offering it as a stock item while others provide it via custom synthesis, which can have a lead time of 2 to 4 months and a minimum order quantity. Pricing is typically available upon quotation. Known suppliers include MedKoo Biosciences, MolCore, DC Chemicals, and Shanghai Nianxing Industrial Co., Ltd.

## Core Applications and Reaction Mechanism

The primary application of **CHO-C-peg2-C-CHO** is the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The core chemical reaction is reductive amination.

This two-step, one-pot reaction proceeds as follows:

- Schiff Base Formation: One of the aldehyde groups on the PEG linker reacts with a primary amine (e.g., the  $\epsilon$ -amine of a lysine residue) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible.

- Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), is added to the mixture. This agent selectively reduces the imine bond to form a stable, irreversible secondary amine linkage.  $\text{NaBH}_3\text{CN}$  is ideal as it does not reduce the aldehyde groups, allowing the reaction to be performed in a single pot.

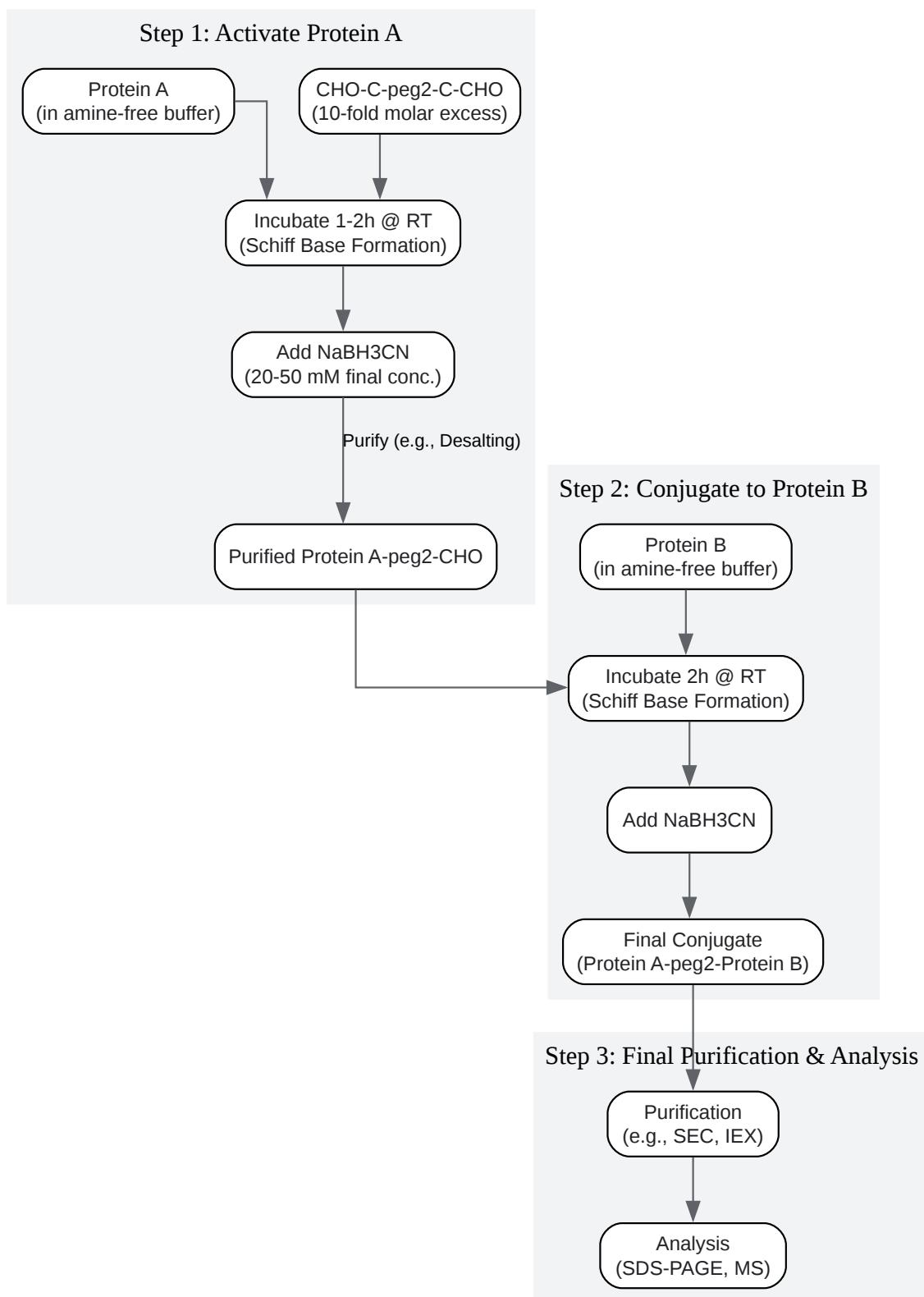
The homobifunctional nature of **CHO-C-peg2-C-CHO** allows it to act as a linker, conjugating two amine-containing molecules together.

## Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the use of **CHO-C-peg2-C-CHO** in a typical bioconjugation experiment.

## General Workflow for Protein-Protein Crosslinking

The diagram below outlines the logical steps for conjugating two distinct proteins (Protein A and Protein B) using **CHO-C-peg2-C-CHO**. The process involves a sequential two-step reductive amination followed by purification.

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Caption: Sequential workflow for protein-protein conjugation.

## Detailed Protocol: Two-Step Reductive Amination

This protocol describes the conjugation of a protein (Protein A) to a second amine-containing molecule (Molecule B).

### Materials:

- **CHO-C-peg2-C-CHO**
- Protein A and Molecule B
- Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.5. (Buffer must be free of primary amines like Tris).
- Reducing Agent Stock: 5 M Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) in 1 N NaOH. Prepare fresh.
- Anhydrous DMSO
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Purification system (e.g., Size Exclusion Chromatography)

### Procedure:

#### Step 1: Activation of Protein A

- Preparation: Prepare Protein A at a concentration of 2-5 mg/mL in the Reaction Buffer.
- Linker Addition: Dissolve **CHO-C-peg2-C-CHO** in anhydrous DMSO to a stock concentration of 100 mM. Add a 5 to 20-fold molar excess of the linker solution to the Protein A solution.
- Schiff Base Formation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- First Reduction: Add the  $\text{NaBH}_3\text{CN}$  stock solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for 2 hours at room temperature.

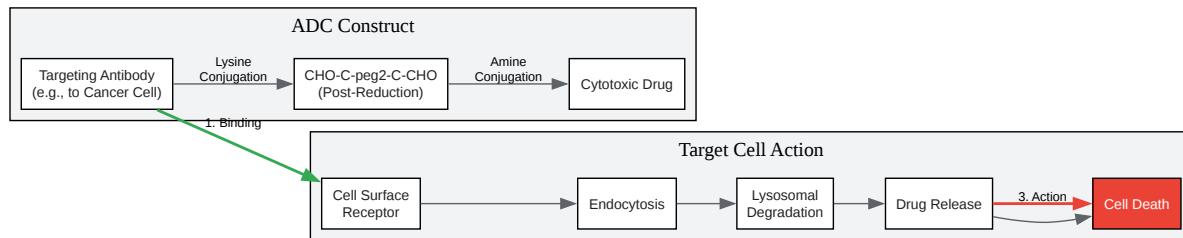
- Purification: Remove excess crosslinker and reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer. The resulting product is Protein A-peg2-CHO.

#### Step 2: Conjugation to Molecule B

- Second Reaction: Add Molecule B to the purified Protein A-peg2-CHO solution at a 1.5-fold molar excess.
- Schiff Base Formation: Incubate for 2 hours at room temperature with gentle stirring.
- Second Reduction: Add NaBH<sub>3</sub>CN stock solution to a final concentration of 20-50 mM. Incubate overnight at 4°C.
- Quenching (Optional): To quench any unreacted aldehydes, add Tris buffer to a final concentration of 50 mM and incubate for 1 hour.
- Final Purification: Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC), to separate the conjugate from unreacted components.
- Analysis: Analyze the final product by SDS-PAGE to observe a molecular weight shift and by Mass Spectrometry to confirm the conjugate mass.

## Signaling Pathway and Drug Delivery Concepts

**CHO-C-peg2-C-CHO** is a valuable linker for constructing complex biologics like Antibody-Drug Conjugates (ADCs) or PROTACs. The diagram below illustrates the conceptual mechanism of an ADC utilizing such a linker to deliver a cytotoxic payload to a target cell.



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Caption: Conceptual mechanism of an Antibody-Drug Conjugate.

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## References

- 1. medkoo.com [medkoo.com]
- 2. CHO-C-PEG2-C-CHO Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsr.com [chemsrc.com]
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